2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide
Overview
Description
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a difluorophenyl group and a piperidine ring, making it structurally unique and potentially bioactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the use of a difluorobenzyl halide, which reacts with the piperazine intermediate in the presence of a base.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Piperidine and Piperazine Rings: This step involves the use of coupling reagents such as EDCI or DCC to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders or as an analgesic.
Biological Studies: It can be used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide likely involves interaction with specific molecular targets such as receptors or enzymes. The difluorophenyl and piperidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(2,3-dichlorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide
- 2-[1-[(2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O2/c25-20-8-4-5-17(23(20)26)16-30-14-11-27-24(32)21(30)15-22(31)28-18-9-12-29(13-10-18)19-6-2-1-3-7-19/h1-8,18,21H,9-16H2,(H,27,32)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTCEPSIIIGNRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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